molecular formula C16H9ClF3N3OS B2390629 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 392245-02-2

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2390629
CAS No.: 392245-02-2
M. Wt: 383.77
InChI Key: RBYLOIZBLGAHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a 3-(trifluoromethyl)benzamide moiety. The compound’s structure combines halogenated aromatic systems (chlorophenyl, trifluoromethylbenzamide) with a sulfur-containing heterocycle, which are common pharmacophores in medicinal chemistry for their electronic and steric effects. Such compounds are often explored for anticancer, antimicrobial, and kinase-inhibitory activities due to their ability to modulate enzyme function and cellular pathways .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N3OS/c17-12-7-2-1-6-11(12)14-22-23-15(25-14)21-13(24)9-4-3-5-10(8-9)16(18,19)20/h1-8H,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYLOIZBLGAHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-chlorophenyl-1,3,4-thiadiazole. This intermediate is then reacted with 3-(trifluoromethyl)benzoic acid under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide has been studied for its potential to inhibit cancer cell proliferation. In vitro assays demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116), showing promising IC50 values that suggest strong antiproliferative effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives of thiadiazole can effectively combat both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications in the molecular structure can enhance its biological activity. For instance, varying the substituents on the benzamide or altering the trifluoromethyl group has been shown to significantly influence the compound's potency against targeted diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may act as a 5-lipoxygenase inhibitor, which is relevant in inflammatory processes . The computational models indicate favorable interactions with key residues in the enzyme active site, providing a rationale for its anti-inflammatory potential.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

In Vitro Studies

A notable study evaluated the anticancer effects of this compound on MCF-7 cells using the Sulforhodamine B assay. The results indicated a significant reduction in cell viability at concentrations above 10 µM, demonstrating its potential as a therapeutic agent against breast cancer .

In Vivo Studies

Further investigations are needed to assess the in vivo efficacy and safety profile of this compound. Preliminary animal studies suggest that it may inhibit tumor growth without significant toxicity at therapeutic doses .

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with various molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, leading to the inhibition of cell growth and division. Additionally, the compound can interact with enzymes and proteins involved in cellular metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name/Structure Substituents on Thiadiazole Benzamide/Other Moieties Key Properties/Activities Reference ID
Target Compound 5-(2-chlorophenyl) 3-(trifluoromethyl)benzamide Likely anticancer/kinase inhibition (inferred from analogs) -
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 5-(benzylthio) 4-(trifluoromethyl)phenyl acetamide Dual inhibition of ABL/SRC tyrosine kinases; tested against breast, prostate, and glioblastoma cell lines .
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide 5-(2-methoxyphenyl) 2-methoxybenzamide Insecticidal and fungicidal activities; structural data confirms hydrogen bonding networks .
5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazoles 5-(3,4,5-trimethoxyphenyl) Thioether substituents Anticancer activity (55–66% inhibition at 5 μM against PC3 and BGC-823 cells) .
N-[5-(3-Chloropyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide derivatives 5-(3-chloropyridinyl) Varied benzamide groups Ryanodine receptor modulators; pesticidal applications .

Key Observations:

  • Electron-Withdrawing vs.
  • Position of Trifluoromethyl Group: The 3-position on the benzamide (target) vs. 4-position (as in ) may alter steric interactions and metabolic stability.
  • Thioether vs.
Anticancer Activity:
  • The target compound’s structural analogs, such as those in , show moderate to potent anticancer activity. For example, compound 8e in inhibited PC3 prostate cancer cells by 55.71% at 5 μM. The trifluoromethyl and chloro groups in the target compound may enhance apoptosis induction or cell-cycle arrest compared to methoxy derivatives.
  • Dual kinase inhibitors () highlight the importance of the thiadiazole scaffold in targeting multiple oncogenic pathways.
Kinase Inhibition:
  • Derivatives like 3a-g () demonstrate that sulfur-containing substituents (e.g., benzylthio) improve affinity for tyrosine kinases. The target compound’s chloro and trifluoromethyl groups may similarly stabilize interactions with hydrophobic kinase pockets.
Physicochemical Properties:
  • Solubility: Methoxy-substituted analogs () likely have higher aqueous solubility due to hydrogen-bonding capacity, whereas the target compound’s halogenated structure may reduce solubility but improve logP for membrane penetration.
  • Crystallinity: Structural data (e.g., ) reveals that hydrogen bonds (N–H⋯N, C–H⋯O) stabilize molecular packing, which could influence formulation stability.

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse sources and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-chlorobenzyl thiourea with appropriate aromatic isocyanates. The resulting compound can be characterized through various analytical techniques including:

  • FT-IR Spectroscopy : Identifying functional groups through characteristic absorption bands.
  • NMR Spectroscopy : Providing insights into the molecular structure and environment of hydrogen atoms.
  • Mass Spectrometry : Confirming molecular weight and structure.

Table 1 summarizes the key spectral data obtained during characterization.

Technique Characteristic Peaks/Values
FT-IR3260 cm1^{-1} (-NH), 1598 cm1^{-1} (C=N)
1H-NMRδ (ppm): 7.04-7.50 (aromatic protons)
Mass SpectrometryMW: 329.85 g/mol

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values indicate significant growth inhibition. For instance, similar compounds have shown IC50 values around 0.28 µg/mL against MCF-7 cells, suggesting that modifications to the thiadiazole core can enhance potency .
  • HepG2 (Liver Cancer) : The compound's activity was assessed using the MTT assay, where it exhibited promising cytotoxic effects compared to standard chemotherapeutics like 5-Fluorouracil .

The proposed mechanism of action for this compound involves inducing apoptosis in cancer cells. Flow cytometry assays revealed that the compound triggers apoptotic pathways by increasing p53 expression levels and activating caspase cascades .

Case Study 1: MCF-7 Cell Line

A study focused on the effects of various thiadiazole derivatives on MCF-7 cells demonstrated that compounds with similar structures to this compound had IC50 values ranging from 0.28 µg/mL to higher concentrations depending on structural modifications . The study highlighted a significant dose-dependent response in cell viability assays.

Case Study 2: HepG2 Cell Line

Another investigation assessed the cytotoxicity of related thiadiazole derivatives against HepG2 cells. The results indicated that certain derivatives exhibited IC50 values as low as 9.6 µM, showcasing their potential as effective anticancer agents .

Q & A

Q. Example Protocol :

StepReagents/ConditionsMonitoringYield Optimization
1POCl₃, 90°C, refluxTLC (hexane:ethyl acetate)Adjust pH to 8–9 with NH₃ for precipitation
2Pyridine, RT, 12hNMR (disappearance of -NH₂ peaks)Use excess acyl chloride (1.2 eq)

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Characterization relies on spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 363.36 for C₁₇H₁₂F₃N₃OS) .
  • X-ray Crystallography : Resolves 3D conformation, highlighting π-π stacking between thiadiazole and benzamide groups .
  • HPLC/Purity Analysis : ≥95% purity is standard for biological assays .

Advanced: What strategies address low yields in sulfonamide or benzamide linkages during synthesis?

Methodological Answer:
Low yields often arise from steric hindrance or poor nucleophilicity. Solutions include:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves coupling efficiency .
  • Catalytic Systems : Use of DMAP (4-dimethylaminopyridine) to enhance acylation kinetics .
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .

Data Contradiction Note :
Conflicting reports on solvent efficacy (DMF vs. pyridine) suggest substrate-specific optimization is required .

Advanced: How does the trifluoromethyl group influence bioactivity and binding interactions?

Methodological Answer:
The -CF₃ group enhances:

  • Lipophilicity : LogP increases by ~1.5 units, improving membrane permeability .
  • Electron-Withdrawing Effects : Stabilizes the benzamide carbonyl, enhancing hydrogen bonding with target proteins (e.g., kinase ATP pockets) .
  • Metabolic Stability : Reduces oxidative degradation in hepatic microsomal assays .

Structure-Activity Relationship (SAR) Insight :
Replacing -CF₃ with -CH₃ in analogs decreases anticancer potency by 10-fold (IC₅₀ = 2.1 μM vs. 21 μM in MCF-7 cells) .

Advanced: How can researchers resolve contradictions in structure-activity data across analogs?

Methodological Answer:
Contradictions often arise from crystallographic vs. computational models. Strategies include:

Crystallographic Validation : Resolve ambiguities in substituent orientation (e.g., thiadiazole vs. triazole ring planarity) .

Molecular Dynamics (MD) Simulations : Compare binding modes under physiological conditions (e.g., solvation effects on -CF₃ interactions) .

Free Energy Perturbation (FEP) : Quantify ΔΔG contributions of specific groups to binding affinity .

Example :
MD simulations show the 2-chlorophenyl group adopts a perpendicular orientation in aqueous media, reducing steric clashes in hydrophobic pockets .

Advanced: What in silico methods predict binding affinity and selectivity for target proteins?

Methodological Answer:

  • Docking Studies (AutoDock Vina) : Screen against crystallographic targets (e.g., EGFR kinase PDB: 1M17). The compound shows a docking score of -9.2 kcal/mol, indicating strong binding .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the thiadiazole N3 position) .
  • QSAR Models : Use Hammett constants (σ) to correlate -CF₃ electronic effects with IC₅₀ values (R² = 0.89 in kinase inhibitors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.